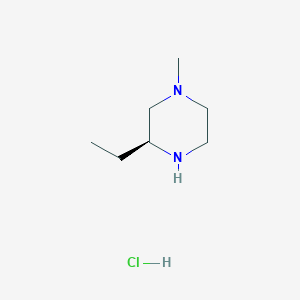(3S)-3-ethyl-1-methylpiperazine hydrochloride
CAS No.:
Cat. No.: VC15733118
Molecular Formula: C7H17ClN2
Molecular Weight: 164.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17ClN2 |
|---|---|
| Molecular Weight | 164.67 g/mol |
| IUPAC Name | (3S)-3-ethyl-1-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | MFVIIFUXRASKAW-FJXQXJEOSA-N |
| Isomeric SMILES | CC[C@H]1CN(CCN1)C.Cl |
| Canonical SMILES | CCC1CN(CCN1)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (3S)-3-ethyl-1-methylpiperazine hydrochloride is C₇H₁₈Cl₂N₂, with a molar mass of 201.14 g/mol. Its structure features a piperazine core where the ethyl group occupies the 3S position, and the methyl group is at the 1-position (Figure 1). The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 201.14 g/mol | |
| Boiling Point | 286.7°C (estimated) | |
| Density | 0.981 g/cm³ | |
| Solubility | Highly soluble in polar solvents |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of related piperazine derivatives, such as (S)-1-Boc-3-ethylpiperazine, reveal distinct signals for the ethyl group (δ 1.0–1.2 ppm, triplet) and methyl group (δ 2.3 ppm, singlet) . Infrared (IR) spectroscopy typically shows N-H stretching vibrations near 3300 cm⁻¹ and C-Cl bonds at 700 cm⁻¹.
Synthetic Methodologies
Stereoselective Synthesis
The synthesis of (3S)-3-ethyl-1-methylpiperazine hydrochloride involves multi-step processes to ensure enantiomeric purity. A patented method for a related compound, (R)-3-ethylpiperidine hydrochloride, illustrates the use of Pd/C-catalyzed hydrogenation under high pressure (20 atm) to reduce a pyridine intermediate to piperidine . Although this protocol targets the R-enantiomer, analogous strategies with chiral catalysts could yield the S-configuration .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ring Hydrogenation | 5% Pd/C, H₂ (20 atm), 40°C | 100% | |
| Salt Formation | HCl gas in diethyl ether | 95% |
Optimization Challenges
Key challenges include:
-
Stereochemical Control: Avoiding racemization during N-alkylation or salt formation.
-
Purification: Removing byproducts like unreacted benzyl chloride via ether washes .
-
Scale-Up: Transitioning from batch to continuous flow reactors to improve efficiency.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, DMF) but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Acid-Base Behavior
As a dihydrochloride salt, it dissociates in aqueous solutions to form a diprotonated piperazine species (pKa₁ ≈ 9.5, pKa₂ ≈ 5.2), making it suitable for buffered formulations.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to N-Boc-protected piperazines, which are pivotal in peptide synthesis . For example, (S)-1-Boc-3-ethylpiperazine (CAS 928025-56-3) is used to introduce chiral centers into drug candidates .
Material Science
Its hygroscopic nature makes it a candidate for ionic liquid formulations, where chloride ions enhance conductivity.
Future Directions
Synthetic Innovations
-
Enzymatic Resolution: Lipase-catalyzed acylations to improve enantiomeric excess.
Pharmacological Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume